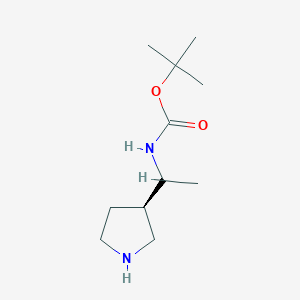
2-Amino-3-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-iodobenzaldehyde is an organic compound with the molecular formula C7H6INO It is characterized by the presence of an amino group (-NH2) and an iodine atom attached to a benzaldehyde ring
Preparation Methods
The synthesis of 2-Amino-3-iodobenzaldehyde typically involves the iodination of 2-Aminobenzaldehyde. One common method includes the reaction of 2-Aminobenzaldehyde with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzaldehyde ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .
Chemical Reactions Analysis
2-Amino-3-iodobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-iodobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-iodobenzaldehyde involves its interaction with specific molecular targets. The amino group and the iodine atom play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Amino-3-iodobenzaldehyde can be compared with other similar compounds such as 2-Amino-3-bromobenzaldehyde and 2-Amino-3-chlorobenzaldehyde. These compounds share a similar core structure but differ in the halogen atom attached to the benzaldehyde ring. The presence of iodine in this compound makes it more reactive in certain substitution reactions compared to its bromine and chlorine counterparts .
Similar compounds include:
- 2-Amino-3-bromobenzaldehyde
- 2-Amino-3-chlorobenzaldehyde
- 2-Amino-3-fluorobenzaldehyde
The uniqueness of this compound lies in its higher reactivity and the specific applications it enables in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H6INO |
|---|---|
Molecular Weight |
247.03 g/mol |
IUPAC Name |
2-amino-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H6INO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2 |
InChI Key |
BEFNAVNUQWCRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)

![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
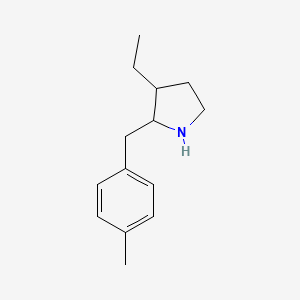
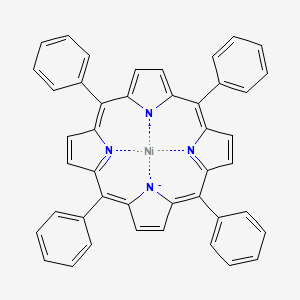
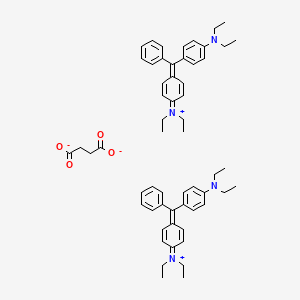
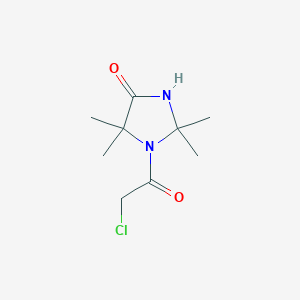

![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
![[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone](/img/structure/B13097081.png)


